

How to dissolve and store Pomalidomide-C11-NH2 hydrochloride

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Compound of Interest

Compound Name: *Pomalidomide-C11-NH2
hydrochloride*

Cat. No.: *B15576963*

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Application Notes: Pomalidomide-C11-NH2 Hydrochloride

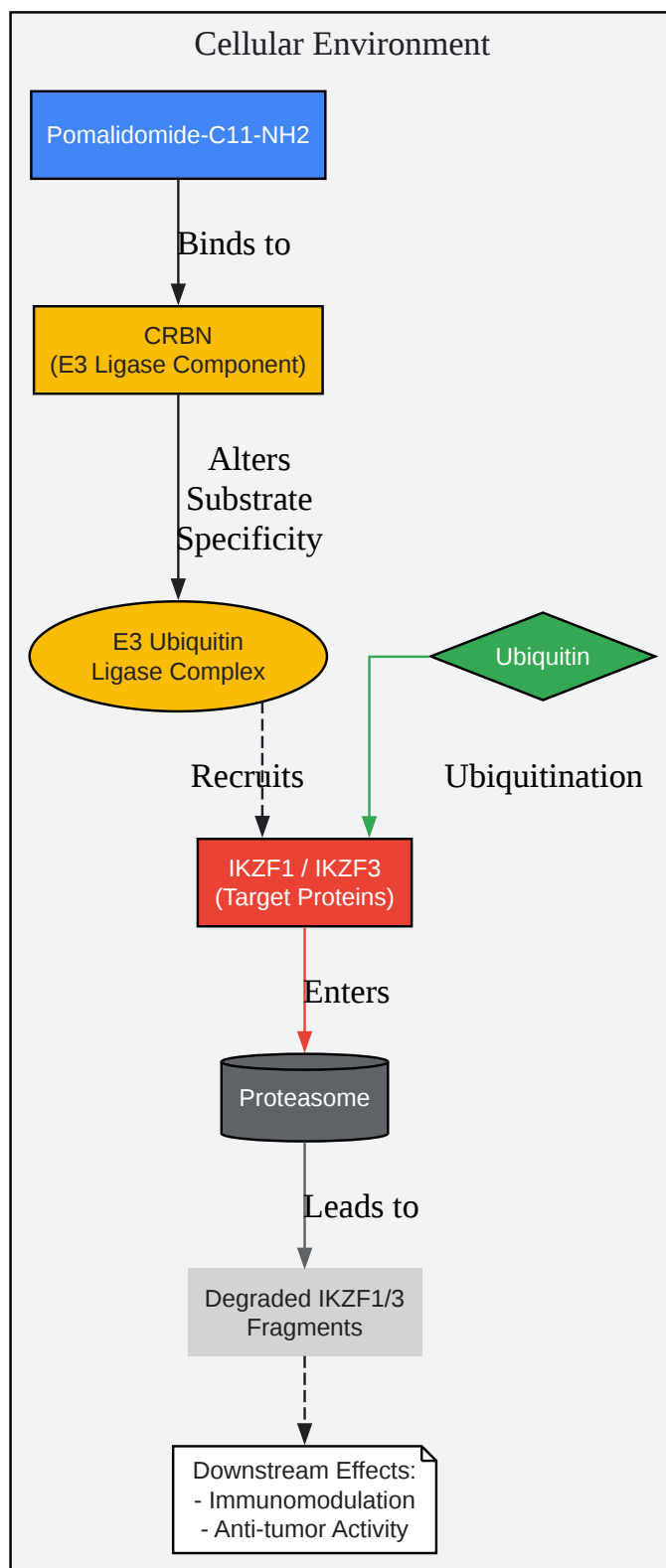
Introduction

Pomalidomide-C11-NH2 hydrochloride is a derivative of Pomalidomide, an immunomodulatory agent with antineoplastic activity.[1][2] This specific variant incorporates an 11-carbon alkyl linker with a terminal amine group (-NH2), making it a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs).[3][4][5] As a functionalized cereblon (CRBN) ligand, it is used to recruit the CRBN E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][6][7]

Mechanism of Action

The parent compound, Pomalidomide, exerts its therapeutic effects through a multifaceted mechanism. It binds directly to the CRBN protein, which is a component of the Cullin-RING E3 ubiquitin ligase complex.[8][9] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment and degradation of specific neo-substrate proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8][10] The degradation of these factors results in both direct cytotoxic effects on cancer cells and significant immunomodulatory effects, including the enhancement of T-cell and Natural Killer

(NK) cell activity.[9][11] In the context of a PROTAC, Pomalidomide-C11-NH₂ serves as the E3 ligase-recruiting moiety.



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Caption: Pomalidomide-C11-NH2 binds to CRBN, inducing degradation of IKZF1/3.

Summary of Dissolution and Storage Conditions

The following table summarizes the recommended conditions for the dissolution and storage of **Pomalidomide-C11-NH2 hydrochloride** in both solid and solvent forms.

Parameter	Condition	Notes
Storage (Solid Powder)	-20°C (long-term, up to 3 years)[3][12]	Store in a tightly sealed container, protected from light and moisture.[3][12] Nitrogen atmosphere is recommended. [12]
2-8°C (short-term) or 4°C (mid-term, up to 2 years)[12]	Ensure the container is well-sealed to prevent moisture absorption.	
Recommended Solvents	Primary: Dimethyl sulfoxide (DMSO)[12][13]	DMSO is the most commonly recommended solvent for creating high-concentration stock solutions.[12]
Secondary: Dimethylformamide (DMF), Ethanol[12]	Use if DMSO is not suitable for the intended application. Test solubility with a small amount first.[12]	
Stock Solution Storage	-80°C (up to 6 months)[3][12][14]	Recommended for long-term storage to maintain stability.
-20°C (up to 1 month)[3][12][14][15]	Suitable for short-term storage. Avoid repeated freeze-thaw cycles.	
In Vitro Solubility	Soluble in DMSO (e.g., at 10 mM)[13]	Prepare a concentrated stock solution in DMSO.
In Vivo Formulations	Requires co-solvents for aqueous dilution. Examples: • 10% DMSO, 5% Tween 80, 85% Saline[12] • 10% DMSO, 90% Corn oil[12]	The initial stock solution should be prepared in 100% DMSO before adding co-solvents and vehicle.[12][15]

Experimental Protocols

Safety Precautions: Handle **Pomalidomide-C11-NH2 hydrochloride** in a well-ventilated area, preferably a laboratory fume hood.^[16] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.^{[16][17]} Avoid breathing dust and prevent contact with skin and eyes.^{[16][17]}

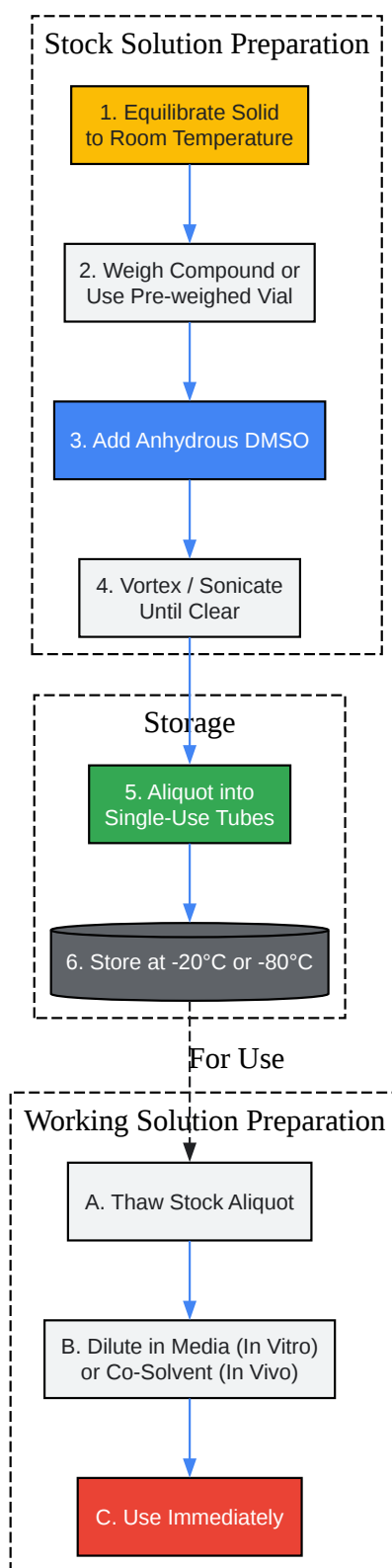
Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO) for In Vitro Use

- Equilibration: Allow the vial of solid **Pomalidomide-C11-NH2 hydrochloride** to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
- Calculation: Calculate the required volume of DMSO to achieve the desired concentration. The molecular weight of **Pomalidomide-C11-NH2 hydrochloride** is 479.01 g/mol.^[5]
 - Example for 1 mg of compound to make a 10 mM stock:
 - $\text{Volume (L)} = \text{Mass (g)} / (\text{Concentration (mol/L)} * \text{Molecular Weight (g/mol)})$
 - $\text{Volume (L)} = 0.001 \text{ g} / (0.010 \text{ mol/L} * 479.01 \text{ g/mol}) = 0.0002088 \text{ L}$
 - $\text{Volume (}\mu\text{L)} = 208.8 \mu\text{L of DMSO.}$
- Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
- Solubilization: Vortex or sonicate the solution gently until the solid is completely dissolved, resulting in a clear solution.
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months.^[12]

Protocol 2: Preparation of a Working Solution for In Vivo Administration

This protocol provides an example of preparing a dosing solution using a co-solvent formulation. The final concentration and vehicle composition should be optimized for the specific experimental model.

- Prepare Stock: Start with a concentrated stock solution in 100% DMSO, prepared as described in Protocol 1 (e.g., 25 mg/mL).
- Formulation (Example: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline):
 - In a sterile tube, add the required volume of the DMSO stock solution.
 - Sequentially add the other components. It is crucial to add and mix the co-solvents thoroughly before adding the final aqueous vehicle to prevent precipitation.[\[15\]](#)
 - Add PEG300 and vortex to mix.
 - Add Tween 80 and vortex to mix.
 - Slowly add the saline vehicle to the co-solvent mixture while vortexing to ensure the compound remains in solution.
- Final Check: Ensure the final solution is clear and free of any precipitate before administration.
- Administration: Use the prepared formulation immediately. Do not store aqueous working solutions.



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Caption: Workflow for dissolving and storing Pomalidomide-C11-NH2 HCl.

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